molecular formula C22H23N5O5 B12149997 methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12149997
M. Wt: 437.4 g/mol
InChI Key: XNNCOHOQOQKCPM-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, methoxy groups, and a pyridinyl-imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazopyridine core through a cyclization reaction involving pyridine derivatives and suitable reagents. The benzoate ester is then introduced through esterification reactions, often using methanol and acid catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the ester group can yield alcohols .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The pyridinyl-imidazopyridine moiety can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and heterocyclic moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C22H23N5O5/c1-30-17-9-14(21(28)32-3)16(10-18(17)31-2)26-22(29)27-8-6-15-19(25-12-24-15)20(27)13-5-4-7-23-11-13/h4-5,7,9-12,20H,6,8H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

XNNCOHOQOQKCPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3)OC

Origin of Product

United States

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